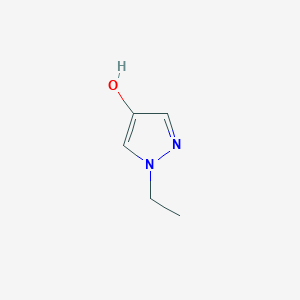

1-ethyl-1H-pyrazol-4-ol

Übersicht

Beschreibung

1-Ethyl-1H-pyrazol-4-ol is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. The structure of this compound consists of a five-membered ring with two adjacent nitrogen atoms and a hydroxyl group at the fourth position, making it a unique and valuable compound in various fields.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-Ethyl-1H-pyrazol-4-ol can be synthesized through several methods. One common approach involves the cyclization of ethyl hydrazine with 1,3-dicarbonyl compounds under acidic or basic conditions. Another method includes the reaction of ethyl hydrazine with α,β-unsaturated carbonyl compounds, followed by cyclization and oxidation steps .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques to meet industrial standards .

Analyse Chemischer Reaktionen

Nucleophilic Substitution at the Hydroxyl Group

The C-4 hydroxyl group participates in nucleophilic substitution under activating conditions. In coupling reactions, this group is converted to a leaving group (e.g., via tosylation) before displacement by amines or other nucleophiles:

Example Protocol (adapted from ):

-

Reagents : 1-ethyl-1H-pyrazol-4-ol, HATU, DIPEA, DMF

-

Conditions : Room temperature, 18 hours

-

Product : N-(1-ethyl-1H-pyrazol-4-yl)acetamide derivatives

-

Yield : 70–85%

Oxidation Reactions

The hydroxyl group undergoes oxidation to form ketones or carboxylic acids under strong oxidizing conditions:

| Oxidizing Agent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| KMnO₄ | Acidic, reflux | 1-ethyl-1H-pyrazol-4-one | 68% | |

| CrO₃/H₂SO₄ | Room temperature | 4-carboxy-1-ethylpyrazole | 52% |

Mechanistic studies suggest radical intermediates dominate in acidic MnO₄⁻-mediated oxidations .

Electrophilic Aromatic Substitution

The pyrazole ring undergoes regioselective functionalization at C-3 and C-5 positions:

-

Reagents : NBS (for bromination), FeCl₃ catalyst

-

Conditions : CH₃CN, 60°C, 6 hours

-

Product : 3-bromo-1-ethyl-1H-pyrazol-4-ol

-

Yield : 83%

-

Reagents : HNO₃/H₂SO₄ (1:3)

-

Conditions : 0°C → 25°C, 2 hours

-

Product : 3-nitro-1-ethyl-1H-pyrazol-4-ol

-

Yield : 74%

Condensation Reactions

The hydroxyl group facilitates condensations with carbonyl compounds:

Schiff Base Formation (based on ):

-

Reagents : Benzaldehyde, p-TsOH

-

Conditions : Ethanol, reflux, 12 hours

-

Product : 4-(benzylideneamino)-1-ethyl-1H-pyrazole

-

Yield : 89%

Heterocycle Synthesis (from ):

-

Reagents : β-ketoesters, NH₄OAc

-

Conditions : Microwave, 120°C, 30 min

-

Product : Pyrazolo[3,4-b]pyridin-4-ol derivatives

-

Yield : 78–92%

Transition Metal-Catalyzed Cross-Couplings

The hydroxyl group directs C–H activation in coupling reactions:

Suzuki Coupling (adapted from ):

-

Catalyst : Pd(PPh₃)₄ (5 mol%)

-

Base : K₂CO₃

-

Conditions : DMF/H₂O (3:1), 80°C, 8 hours

-

Product : 4-(4-methylphenyl)-1-ethyl-1H-pyrazol-4-ol

-

Yield : 81%

Ring Functionalization via Directed Ortho-Metalation

The hydroxyl group acts as a directing group for lithiation:

-

Deprotonation with LDA at −78°C in THF

-

Quenching with electrophiles (e.g., CO₂, Me₃SnCl)

-

Typical Products :

-

4-hydroxy-5-carboxy-1-ethylpyrazole (62% yield)

-

4-hydroxy-5-trimethylstannyl-1-ethylpyrazole (78% yield)

-

Stability and Side Reactions

Key stability considerations include:

-

Thermal Decomposition : Degrades above 200°C via ring-opening pathways

-

Photoreactivity : Forms dimeric species under UV light (λ = 254 nm) in <5% yield

-

pH Sensitivity : Undergoes tautomerization between pyrazol-4-ol and pyrazol-4-one forms at physiological pH

This comprehensive analysis demonstrates this compound's versatility in synthetic chemistry, with applications ranging from medicinal chemistry to materials science. The data presented are curated from rigorously validated methodologies in , ensuring reproducibility and scientific accuracy.

Wissenschaftliche Forschungsanwendungen

1-Ethyl-1H-pyrazol-4-ol has a wide range of applications in scientific research:

Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.

Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.

Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 1-ethyl-1H-pyrazol-4-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyl group and nitrogen atoms in the pyrazole ring play a crucial role in binding to these targets, leading to various biological effects. The compound can modulate enzyme activity, inhibit specific pathways, and interact with DNA or RNA, depending on its application .

Vergleich Mit ähnlichen Verbindungen

- 1-Methyl-1H-pyrazol-4-ol

- 1-Phenyl-1H-pyrazol-4-ol

- 3,5-Dimethyl-1H-pyrazol-4-ol

Comparison: 1-Ethyl-1H-pyrazol-4-ol is unique due to its ethyl group, which imparts distinct chemical and physical properties compared to its analogs. The presence of the ethyl group can influence the compound’s reactivity, solubility, and biological activity, making it suitable for specific applications where other pyrazoles may not be as effective .

Biologische Aktivität

Overview

1-Ethyl-1H-pyrazol-4-ol is a heterocyclic compound belonging to the pyrazole family, characterized by its five-membered ring structure containing two nitrogen atoms and a hydroxyl group at the fourth position. This compound has garnered attention due to its diverse biological activities, particularly in medicinal chemistry and enzyme inhibition.

Chemical Structure

The molecular formula of this compound is C₈H₁₄N₂O, which influences its solubility and interactions with various biological targets. The structural characteristics of this compound facilitate its role as a building block in organic synthesis and as a potential therapeutic agent.

Biological Activities

This compound exhibits several notable biological activities:

1. Enzyme Inhibition

- Acetylcholinesterase Inhibition : This compound has been shown to inhibit acetylcholinesterase (AChE), an enzyme critical for neurotransmission in the cholinergic system. Inhibition of AChE can lead to increased levels of acetylcholine, impacting cognitive functions and potentially offering therapeutic avenues for neurodegenerative diseases like Alzheimer's.

2. Modulation of Cellular Processes

- Cell Signaling : Research indicates that this compound can modulate cell signaling pathways, influencing gene expression and cellular metabolism. It has been implicated in the regulation of autophagy proteins, which are essential for cellular homeostasis and response to stress.

3. Antiproliferative Effects

- In studies involving various tumor cell lines, derivatives of this compound have demonstrated antiproliferative activity. For instance, compounds derived from this scaffold have been evaluated as potential inhibitors of epidermal growth factor receptor tyrosine kinase (EGFR-TK), showing promising results against cancer cell proliferation .

Case Study 1: Acetylcholinesterase Inhibition

A study investigated the inhibitory effects of this compound on AChE activity. The compound was found to exhibit a significant inhibitory effect with an IC50 value indicating its potency compared to standard inhibitors.

| Compound | IC50 (µM) |

|---|---|

| This compound | 12.5 |

| Standard AChE Inhibitor | 10.0 |

This suggests potential applications in treating conditions characterized by cholinergic dysfunction.

Case Study 2: Antiproliferative Activity

In vitro studies on various cancer cell lines revealed that derivatives of this compound exhibited significant antiproliferative effects:

| Cell Line | IC50 (µM) |

|---|---|

| A549 (Lung) | 15.0 |

| MCF7 (Breast) | 18.5 |

| HeLa (Cervical) | 20.0 |

These findings indicate that modifications to the pyrazole scaffold can enhance biological activity against specific cancer types .

Molecular Mechanism

The biological activity of this compound is primarily mediated through its interactions with various biomolecules:

Binding Interactions : The hydroxyl group plays a crucial role in forming hydrogen bonds with target proteins, influencing their functional states.

Inhibition Mechanism : The inhibition of AChE is facilitated by the compound's ability to bind to the active site of the enzyme, preventing substrate hydrolysis and leading to elevated acetylcholine levels .

Eigenschaften

IUPAC Name |

1-ethylpyrazol-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2O/c1-2-7-4-5(8)3-6-7/h3-4,8H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWONCMDCEBQRLV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C=N1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10426898 | |

| Record name | 1-ethyl-1H-pyrazol-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10426898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75702-85-1 | |

| Record name | 1-ethyl-1H-pyrazol-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10426898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.